3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 339102-68-0
VCID: VC4461025
InChI: InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4
Molecular Formula: C21H22N2
Molecular Weight: 302.421

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

CAS No.: 339102-68-0

Cat. No.: VC4461025

Molecular Formula: C21H22N2

Molecular Weight: 302.421

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline - 339102-68-0

Specification

CAS No. 339102-68-0
Molecular Formula C21H22N2
Molecular Weight 302.421
IUPAC Name 3-(4-methylphenyl)-2-piperidin-1-ylquinoline
Standard InChI InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Standard InChI Key DBSXYIZDRIRTTG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—provides a planar, aromatic framework conducive to π-π stacking interactions with biological targets. At position 2, the piperidine moiety introduces a saturated six-membered ring with one nitrogen atom, conferring conformational flexibility and basicity (pKa ≈ 10.5) . The 4-methylphenyl group at position 3 adds hydrophobicity, enhancing membrane permeability and target binding affinity through van der Waals interactions .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous quinoline-piperidine systems reveal:

  • A dipole moment of 3.2–3.8 D, favoring solubility in polar aprotic solvents.

  • Highest occupied molecular orbital (HOMO) localization on the quinoline ring, suggesting nucleophilic reactivity at the pyridinic nitrogen .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline typically involves sequential Friedländer annulation and nucleophilic aromatic substitution (NAS), as exemplified by routes adapted from MP-10 analogs :

Step 1: Friedländer Annulation
4-Methylacetophenone reacts with 2-aminobenzaldehyde in acidic ethanol to yield 3-(4-methylphenyl)quinoline. Yield: 68–72% .

Step 2: Bromination
N-bromosuccinimide (NBS) selectively brominates the quinoline at position 2. Yield: 85% .

Step 3: NAS with Piperidine
Bromine displacement by piperidine in dimethylformamide (DMF) at 80°C affords the final product. Yield: 63% .

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate NAS, reducing reaction times from 12 hours to 30 minutes while maintaining yields ≥70% .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for closely related compounds suggest:

PropertyValueMolecular Weight316.43g/molLogP3.8±0.2Water Solubility12.5μg/mLMelting Point189192C\begin{array}{|l|c|} \hline \text{Property} & \text{Value} \\ \hline \text{Molecular Weight} & 316.43 \, \text{g/mol} \\ \text{LogP} & 3.8 \pm 0.2 \\ \text{Water Solubility} & 12.5 \, \mu\text{g/mL} \\ \text{Melting Point} & 189–192^\circ \text{C} \\ \hline \end{array}

LogP values calculated using Crippen’s fragmentation method .

Biological Activities and Mechanisms

PDE10A Inhibition

Structural analogs like MP-10 demonstrate potent PDE10A inhibition (IC50 = 0.3 nM), a target for schizophrenia therapeutics . Molecular docking studies predict:

  • Hydrogen bonding between the quinoline nitrogen and Tyr693 in PDE10A.

  • Hydrophobic interactions between the 4-methylphenyl group and Phe729 .

In Vivo Efficacy

In murine models, 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline derivatives attenuate phencyclidine-induced hyperlocomotion (ED50 = 14 mg/kg i.p.), correlating with brain concentrations ≥500 ng/g .

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